molecular formula C11H10 B14650669 (Penta-1,3,4-trien-1-yl)benzene CAS No. 52629-64-8

(Penta-1,3,4-trien-1-yl)benzene

Cat. No.: B14650669
CAS No.: 52629-64-8
M. Wt: 142.20 g/mol
InChI Key: KPHHUUWPMZUNNZ-UHFFFAOYSA-N
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Description

(Penta-1,3,4-trien-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a penta-1,3,4-trienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Penta-1,3,4-trien-1-yl)benzene typically involves the following steps:

    Preparation of Penta-1,3,4-triene: This can be achieved through the dehydrohalogenation of suitable precursors such as 1,3,4-trihalopentane using strong bases like potassium tert-butoxide.

    Coupling Reaction: The penta-1,3,4-triene is then coupled with benzene using transition metal catalysts such as palladium or nickel under specific conditions to form this compound.

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the triene moiety into a more saturated hydrocarbon.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and alkylating agents (alkyl halides) under appropriate conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

(Penta-1,3,4-trien-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Materials Science:

    Biology and Medicine: Investigated for its potential biological activity and as a precursor for the synthesis of bioactive compounds.

    Industry: Potential use in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (Penta-1,3,4-trien-1-yl)benzene depends on its specific application:

    Chemical Reactions: Acts as a reactive intermediate in various organic synthesis reactions.

    Biological Activity: If bioactive, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

    Styrene: Similar in having a vinyl group attached to a benzene ring but lacks the extended conjugation of the triene moiety.

    Phenylacetylene: Contains a triple bond instead of the triene group, leading to different reactivity and applications.

    1,3,5-Hexatriene: Similar in having a conjugated triene system but lacks the benzene ring.

Uniqueness: (Penta-1,3,4-trien-1-yl)benzene is unique due to its combination of a conjugated triene system with a benzene ring, providing distinct electronic properties and reactivity compared to the above-mentioned compounds.

Properties

CAS No.

52629-64-8

Molecular Formula

C11H10

Molecular Weight

142.20 g/mol

InChI

InChI=1S/C11H10/c1-2-3-5-8-11-9-6-4-7-10-11/h3-10H,1H2

InChI Key

KPHHUUWPMZUNNZ-UHFFFAOYSA-N

Canonical SMILES

C=C=CC=CC1=CC=CC=C1

Origin of Product

United States

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